molecular formula C26H29N3O3S B6485376 2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-7-(pyrrolidine-1-carbonyl)-3,4-dihydroquinazolin-4-one CAS No. 309750-10-5

2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-7-(pyrrolidine-1-carbonyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B6485376
CAS No.: 309750-10-5
M. Wt: 463.6 g/mol
InChI Key: HRMZNTCKGRYWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-7-(pyrrolidine-1-carbonyl)-3,4-dihydroquinazolin-4-one is a quinazolinone derivative characterized by a heterocyclic core with distinct functional groups. Key structural features include:

  • A 3-pentyl substituent, contributing to lipophilicity and influencing membrane permeability.
  • A pyrrolidine-1-carbonyl group at position 7, which may enhance solubility and enable hydrogen bonding via the carbonyl oxygen.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multipoint interactions .

Properties

IUPAC Name

3-pentyl-2-phenacylsulfanyl-7-(pyrrolidine-1-carbonyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S/c1-2-3-7-16-29-25(32)21-13-12-20(24(31)28-14-8-9-15-28)17-22(21)27-26(29)33-18-23(30)19-10-5-4-6-11-19/h4-6,10-13,17H,2-3,7-9,14-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMZNTCKGRYWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCCC3)N=C1SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

3-(3-Methoxyphenyl)-2-{[(4-Methylphenyl)methyl]sulfanyl}-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one (Compound G859-0289)

  • Core Structure: Shares the quinazolinone backbone and pyrrolidine-1-carbonyl group at position 7 .
  • Substituent Differences: Position 3: 3-Methoxyphenyl (vs. Position 2: [(4-Methylphenyl)methyl]sulfanyl (vs. 2-oxo-2-phenylethylsulfanyl), reducing steric bulk but lacking the ketone functionality.
  • Implications: The methoxyphenyl group may enhance aqueous solubility compared to the pentyl chain.

3-(2-Ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one

  • Substituent Differences :
    • Position 3 : 2-Ethylphenyl (vs. pentyl), offering moderate lipophilicity.
    • Position 2 : Methyl group (vs. sulfanyl-containing chain), eliminating sulfur-based interactions.
  • Implications :
    • Reduced molecular weight (MW: ~295 g/mol vs. ~509 g/mol for the target compound) likely improves bioavailability.
    • Lack of the pyrrolidine carbonyl group may limit target binding specificity .

Sulfanyl-Containing Heterocycles

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Core Structure : Oxadiazole ring with sulfanyl-linked indole and acetamide groups.
  • Key Differences: Heterocycle: Oxadiazole (vs. quinazolinone), altering electronic properties and ring strain. Sulfanyl Group: Attached to an oxadiazole (vs.
  • Implications :
    • Demonstrated antibacterial and hemolytic activities in studies, suggesting the sulfanyl group’s role in membrane disruption .

Montelukast Derivatives

  • Example: 1-[[[(1R)-1-[3-[(1S)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid
  • Key Features :
    • Multiple sulfanyl groups in a leukotriene antagonist scaffold.
    • Carboxylic acid terminus enhances solubility.
  • Implications :
    • Sulfanyl groups in Montelukast contribute to disulfide bond formation in vivo, a feature absent in the target compound due to its 2-oxo-2-phenylethylsulfanyl group .

Pyridinone and Thiazole Derivatives

1-(4-Acetylphenyl)-4-(4-(dimethylamino)phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

  • Core Structure: Dihydropyridinone with electron-withdrawing cyano groups.
  • Comparison: The 2-oxo group is analogous to the target compound’s 4-one but within a pyridine system. Dimethylamino and acetyl groups introduce strong electron-donating and withdrawing effects, respectively.
  • Implications: Higher polarity (due to cyano and hydroxy groups) may limit blood-brain barrier penetration compared to the target compound .

Structural and Functional Data Table

Compound Name Core Structure Position 2 Substituent Position 3 Substituent Position 7 Substituent Molecular Weight (g/mol) Key Properties
Target Compound Dihydroquinazolinone 2-[(2-Oxo-2-phenylethyl)sulfanyl] Pentyl Pyrrolidine-1-carbonyl ~509 High lipophilicity, moderate H-bond capacity
3-(3-Methoxyphenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-7-(pyrrolidine-1-carbonyl)quinazolin-4(3H)-one Quinazolinone [(4-Methylphenyl)methyl]sulfanyl 3-Methoxyphenyl Pyrrolidine-1-carbonyl ~497 Enhanced solubility, reduced steric bulk
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides Oxadiazole Sulfanyl-linked indole and acetamide N/A N/A ~350–400 Antibacterial activity, hemolytic
Montelukast Derivative Linear sulfanyl chain Multiple sulfanyl groups N/A Carboxylic acid terminus ~600–650 Disulfide formation, high solubility

Research Findings and Implications

  • Lipophilicity : The pentyl group in the target compound enhances membrane permeability compared to methoxyphenyl or methyl substituents in analogs .
  • Sulfanyl Reactivity : The 2-oxo-2-phenylethylsulfanyl group may undergo metabolic oxidation to sulfoxides, unlike Montelukast’s stable sulfanyl linkages .
  • Biological Activity: While sulfanyl-containing oxadiazoles exhibit antibacterial effects, the target compound’s quinazolinone core may favor kinase or protease inhibition due to planar aromaticity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.